molecular formula C16H23N3O2S2 B2397045 N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 440328-93-8

N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

Cat. No.: B2397045
CAS No.: 440328-93-8
M. Wt: 353.5
InChI Key: UAZLQDRYWMDMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H23N3O2S2 and its molecular weight is 353.5. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystallography

The structural conformation of related compounds shows that molecules often have a folded conformation about specific atoms, indicating potential interactions and orientations in biological systems or crystal matrices. Studies on related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have highlighted how molecular conformations can influence the chemical and physical properties of such compounds, which might extend to the application of N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide in areas like drug design and materials science (Subasri et al., 2017).

Anticancer and Antimicrobial Potential

Compounds with similar structural frameworks have demonstrated significant potential as dual inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key targets in cancer therapy and antibacterial drug design. This suggests that this compound could be explored for its utility in inhibiting these crucial enzymes, offering a pathway for the development of new therapeutic agents (Gangjee et al., 2008).

Heterocyclic Chemistry and Synthesis

The role of such compounds in heterocyclic chemistry is underscored by their utility in synthesizing complex molecules with diverse biological activities. For instance, the synthesis of thienopyridines and other fused derivatives from related compounds has been shown to be an effective approach in creating molecules with potential biological applications. This suggests avenues for the use of this compound in the synthesis of novel heterocyclic compounds with pharmacological relevance (Harb et al., 2006).

Drug Design and Molecular Docking

Studies on similar molecules have also ventured into their potential as ligands for various receptors, indicating the importance of such compounds in drug design and development. The ability to optimize such molecules for higher potency against specific targets through modifications suggests that this compound could be a valuable scaffold for designing more effective pharmacological agents (Altenbach et al., 2008).

Properties

IUPAC Name

N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S2/c1-4-6-8-19-15(21)14-12(7-9-22-14)18-16(19)23-10-13(20)17-11(3)5-2/h7,9,11H,4-6,8,10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZLQDRYWMDMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.